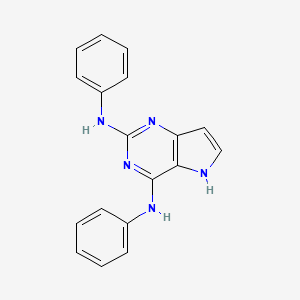

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N'-diphenyl-

Beschreibung

5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core fused with diamine and diphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

114685-04-0 |

|---|---|

Molekularformel |

C18H15N5 |

Molekulargewicht |

301.3 g/mol |

IUPAC-Name |

2-N,4-N-diphenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C18H15N5/c1-3-7-13(8-4-1)20-17-16-15(11-12-19-16)22-18(23-17)21-14-9-5-2-6-10-14/h1-12,19H,(H2,20,21,22,23) |

InChI-Schlüssel |

NGYSOAYQOLKCBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=C3)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5H-Pyrrolo(3,2-d)pyrimidin-2,4-diamin, N,N'-Diphenyl-, umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium- oder Kupferkomplexen, um die Cyclisierungs- und Substitutionsschritte zu erleichtern .

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Parametern umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt aus Reaktionsgemischen zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5H-Pyrrolo(3,2-d)pyrimidin-2,4-diamin, N,N'-Diphenyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Halogenierte Reagenzien, organometallische Verbindungen sowie verschiedene Nucleophile und Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga der ursprünglichen Verbindung. Diese Produkte können unterschiedliche chemische und biologische Eigenschaften aufweisen, was sie für die weitere Forschung und Entwicklung wertvoll macht .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5H-Pyrrolo(3,2-d)pyrimidin-2,4-diamin, N,N'-Diphenyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Kinasen hemmen, indem sie an ihre aktiven Zentren bindet und so Signaltransduktionswege blockiert, die an Zellproliferation und Überleben beteiligt sind. Darüber hinaus kann es die Apoptose in Krebszellen induzieren, indem es proapoptotische Proteine aktiviert und antiapoptotische Proteine herunterreguliert.

Wirkmechanismus

The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-2,4-diamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolo(2,3-d)pyrimidin-Derivate: Diese Verbindungen teilen einen ähnlichen Kernstruktur, unterscheiden sich jedoch in der Position und Art der Substituenten.

Pyrido(2,3-d)pyrimidin-Derivate: Diese Analoga haben einen Pyridinring, der mit dem Pyrimidin-Kern verschmolzen ist, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

5H-Pyrrolo(3,2-d)pyrimidin-2,4-diamin, N,N'-Diphenyl-, zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm eine einzigartige Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit als Multi-Target-Kinaseinhibitor zu fungieren und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.